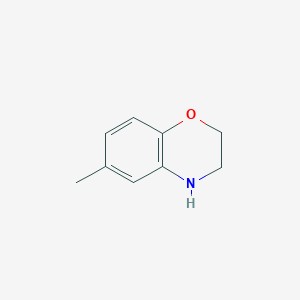

6-methyl-3,4-dihydro-2H-1,4-benzoxazine

CAS No.: 71472-57-6

Cat. No.: VC2320480

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71472-57-6 |

|---|---|

| Molecular Formula | C9H11NO |

| Molecular Weight | 149.19 g/mol |

| IUPAC Name | 6-methyl-3,4-dihydro-2H-1,4-benzoxazine |

| Standard InChI | InChI=1S/C9H11NO/c1-7-2-3-9-8(6-7)10-4-5-11-9/h2-3,6,10H,4-5H2,1H3 |

| Standard InChI Key | VKWQSTIJYWQSAL-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)OCCN2 |

| Canonical SMILES | CC1=CC2=C(C=C1)OCCN2 |

Introduction

Chemical Structure and Properties

6-Methyl-3,4-dihydro-2H-1,4-benzoxazine is characterized by a specific molecular framework with well-defined chemical properties. The structure consists of a benzene ring fused to a partially saturated 1,4-oxazine heterocycle, with a methyl group attached at the 6-position of the benzene component. This structural arrangement confers unique chemical reactivity and physical properties that distinguish it from other benzoxazine derivatives.

Molecular Identity and Basic Properties

The compound has a molecular formula of C9H11NO, which represents its atomic composition of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom . Its structure can be represented in various chemical notation systems, including SMILES (CC1=CC2=C(C=C1)OCCN2) and InChI (InChI=1S/C9H11NO/c1-7-2-3-9-8(6-7)10-4-5-11-9/h2-3,6,10H,4-5H2,1H3) . The molecular identity is uniquely captured by its InChIKey: VKWQSTIJYWQSAL-UHFFFAOYSA-N .

The basic structural framework consists of three main components: a benzene ring with a methyl substituent at position 6, an oxygen atom bridging positions within the heterocyclic portion, and a nitrogen atom completing the oxazine ring. This arrangement creates a bicyclic system with distinct reactivity patterns based on the presence of both aromatic and non-aromatic regions.

Physical Properties and Characterization

The physical properties of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine play a crucial role in its applications and handling characteristics. Based on its structure and similar compounds, it typically exists as a crystalline solid at room temperature with specific melting point parameters that reflect its molecular organization and intermolecular forces.

Mass spectrometry data indicates several potential adduct forms, with their corresponding mass-to-charge ratios (m/z). The predicted collision cross-section (CCS) values provide valuable information about the three-dimensional structure and potential ion mobility characteristics, which are essential for analytical identification and characterization.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 150.09134 | 129.7 |

| [M+Na]⁺ | 172.07328 | 143.4 |

| [M+NH₄]⁺ | 167.11788 | 139.4 |

| [M+K]⁺ | 188.04722 | 136.7 |

| [M-H]⁻ | 148.07678 | 133.5 |

| [M+Na-2H]⁻ | 170.05873 | 136.1 |

| [M]⁺ | 149.08351 | 132.7 |

| [M]⁻ | 149.08461 | 132.7 |

These mass spectrometry parameters and collision cross-section values are essential for analytical identification and characterization of the compound in various research settings .

Synthetic Approaches and Reaction Pathways

The synthesis of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine can be approached through various synthetic routes, drawing from general methods used for similar benzoxazine derivatives. Understanding these synthetic pathways is crucial for researchers looking to prepare this compound for further studies or applications.

Direct Synthesis Methodologies

While the search results don't provide a direct synthesis method specifically for 6-methyl-3,4-dihydro-2H-1,4-benzoxazine, we can draw insights from the synthesis of similar compounds. For instance, the preparation of 6-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine involves the reaction of 6-bromo-3,4-dihydro-2H-benzo oxazine hydrochloride with iodomethane in the presence of potassium carbonate in acetonitrile at 50°C under inert atmosphere conditions . This approach yields an 87% product, suggesting that similar methodology could be adapted for the synthesis of the 6-methyl derivative.

The general synthetic route would likely involve starting from appropriate phenol derivatives with the methyl group already in place, followed by cyclization reactions to form the oxazine ring. The nitrogen position could then be modified through alkylation or other transformations depending on the desired final structure and substituents.

Alternative Synthetic Strategies

Alternative strategies for synthesizing benzoxazine derivatives often include:

-

Condensation reactions between o-aminophenols and carbonyl compounds

-

Ring closure reactions of appropriately substituted o-aminophenols with haloethers

-

Metal-catalyzed coupling reactions to construct the benzoxazine core

These methodologies could be adapted and optimized for the specific synthesis of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine, with careful consideration of reaction conditions to ensure regioselectivity and high yields.

Biological Activity and Pharmacological Properties

The biological activity of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine can be contextualized within the broader understanding of benzoxazine derivatives. These compounds have demonstrated significant pharmacological properties that make them valuable candidates for drug discovery and development.

Structure-Activity Relationships

Applications in Drug Discovery and Development

The potential applications of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine in drug discovery stem from its structural features and the biological activities associated with the broader benzoxazine class. These applications span multiple therapeutic areas and research contexts.

Role as a Chemical Scaffold

Beyond its direct therapeutic potential, 6-methyl-3,4-dihydro-2H-1,4-benzoxazine serves as a valuable chemical scaffold for medicinal chemistry. The benzoxazine core provides a rigid framework upon which various functional groups can be introduced to modulate activity, selectivity, and pharmacokinetic properties.

This compound can serve as a starting point for the development of more complex molecules with enhanced potency, selectivity, or drug-like properties. The methyl group at the 6-position provides an additional point for potential modification or functionalization to achieve desired biological activities.

Chemical Reactivity and Transformation

The chemical reactivity of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine is determined by its structural components: the aromatic benzene ring, the methyl substituent, and the heterocyclic oxazine ring. These elements dictate the types of reactions it can undergo and the transformations that can be achieved.

Reaction at the Nitrogen Center

The nitrogen atom in the oxazine ring represents a key reactive site. Similar to what has been observed with other benzoxazine derivatives, this nitrogen can undergo various transformations:

-

Alkylation: As demonstrated in the synthesis of 6-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine, the nitrogen can be alkylated using reagents such as iodomethane . This type of reaction introduces substituents at the nitrogen position, potentially altering the compound's physicochemical and biological properties.

-

Acylation: The nitrogen can react with acyl chlorides or anhydrides to form amide derivatives, which might exhibit different biological activities.

-

Carbamate formation: Reaction with chloroformates can lead to carbamate derivatives with potential applications in prodrug design.

Modifications of the Benzene Ring

The benzene portion of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine can undergo typical aromatic substitution reactions, influenced by the presence of the methyl group and the oxazine ring:

-

Electrophilic aromatic substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can occur at positions ortho or para to the activating groups.

-

Functionalization of the methyl group: The methyl substituent at position 6 can undergo reactions such as oxidation to form aldehydes or carboxylic acids, or radical bromination to introduce bromomethyl functionality.

-

Metal-catalyzed cross-coupling: With appropriate functionalization, the aromatic ring can participate in cross-coupling reactions to introduce new carbon-carbon bonds.

These transformation possibilities make 6-methyl-3,4-dihydro-2H-1,4-benzoxazine a versatile starting material for the synthesis of more complex derivatives with potential applications in medicinal chemistry and materials science.

Spectroscopic Characterization

Spectroscopic methods are essential for the definitive characterization and identification of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine. These techniques provide critical information about structural features, purity, and physical properties.

Mass Spectrometry

Mass spectrometry represents a crucial analytical technique for confirming the molecular weight and formula of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine. The compound exhibits characteristic m/z values depending on the ionization method and adduct formation, as detailed in the earlier table . The molecular ion [M]+ at m/z 149.08351 confirms the expected molecular weight consistent with the formula C9H11NO.

The fragmentation pattern in mass spectrometry would typically show characteristic losses related to the oxazine ring opening and other structural features, providing a diagnostic fingerprint for identification purposes.

Comparative Analysis with Related Compounds

Understanding the similarities and differences between 6-methyl-3,4-dihydro-2H-1,4-benzoxazine and related compounds provides valuable insights into structure-property relationships and potential applications.

Comparison with Other Benzoxazine Derivatives

Several benzoxazine derivatives share structural similarities with 6-methyl-3,4-dihydro-2H-1,4-benzoxazine but differ in substitution patterns or functional groups:

-

6-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine: This compound differs by having a bromine instead of a methyl group at position 6 . The difference in electronegativity and size between bromine and methyl groups would significantly affect the electronic properties and potential biological activities.

-

Methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate: This more complex derivative features a carbonyl group in the oxazine ring and a carboxylate group at position 6. These additional functional groups introduce new reactivity patterns and potential binding interactions in biological systems.

-

3,4-Dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives: These compounds, with carboxamide functionality at position 8, have been specifically evaluated for serotonin-3 receptor antagonistic activities . The positioning of functional groups at different locations around the benzoxazine core significantly impacts receptor binding profiles.

Effect of Substitution Patterns

Research on benzoxazine derivatives has demonstrated that substitution patterns play a crucial role in determining biological activity. For instance, studies have shown that:

-

Introduction of substituents at the 2-position of the 1,4-benzoxazine ring increases antagonistic activities at 5HT3 receptors .

-

The specific substitution pattern influences chemical reactivity and biological activity, with the presence of methyl groups at certain positions conferring distinct properties.

By extension, the methyl group at position 6 in 6-methyl-3,4-dihydro-2H-1,4-benzoxazine likely confers specific properties that distinguish it from other positional isomers or differently substituted analogues. These distinctions are important for researchers seeking to optimize compounds for specific applications or biological targets.

Future Research Directions

The structural features and preliminary understanding of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine suggest several promising avenues for future research that could expand its applications and deepen our understanding of its properties.

Targeted Medicinal Chemistry Investigations

Given the potential serotonergic activity of benzoxazine derivatives, targeted medicinal chemistry investigations of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine could focus on:

-

Comprehensive receptor binding studies to determine its affinity and selectivity for various serotonin receptor subtypes.

-

Structure-activity relationship studies involving systematic modifications of the 6-methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold to optimize activity, selectivity, and pharmacokinetic properties.

-

Investigation of potential applications beyond serotonergic systems, including interactions with other neurotransmitter systems or enzyme targets.

-

Development of more potent and selective derivatives for specific therapeutic applications.

Materials Science Applications

Beyond medicinal chemistry, the benzoxazine structure offers possibilities in materials science:

-

Exploration of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine as a building block for polymers with specific thermal, mechanical, or electrical properties.

-

Investigation of potential applications in coating technologies, adhesives, or composite materials.

-

Study of its potential as a precursor for functional materials with applications in electronics, energy storage, or sensing technologies.

These research directions would benefit from interdisciplinary collaboration between synthetic chemists, pharmacologists, materials scientists, and computational chemists to fully realize the potential of this versatile compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume